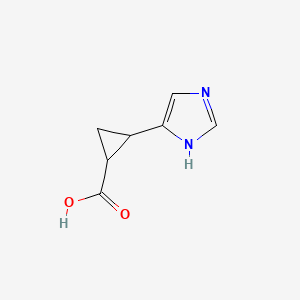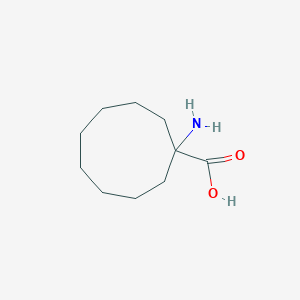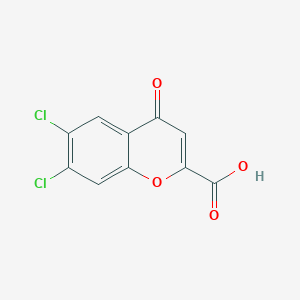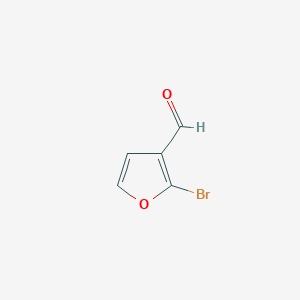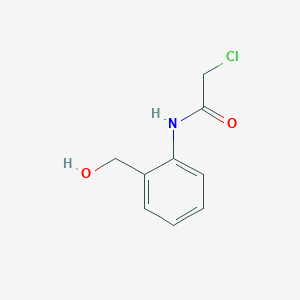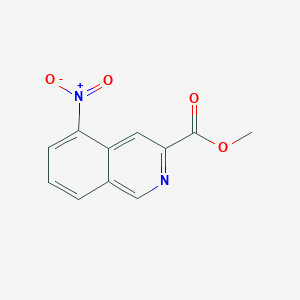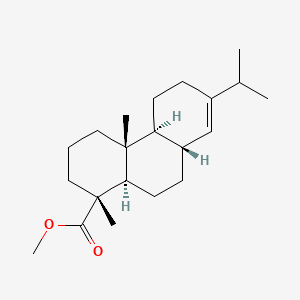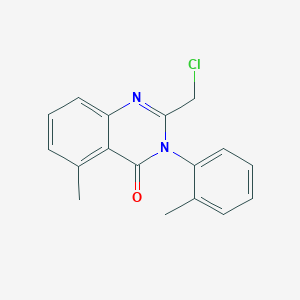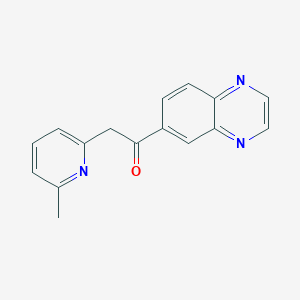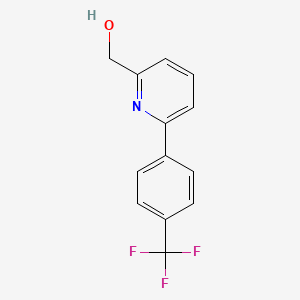
(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol
Overview
Description
“(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives has been a topic of interest in the agrochemical, pharmaceutical, and functional materials fields . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular structure of “(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol” can be represented by the molecular formula C13H10F3NO . The exact mass of the molecule is 404.13233217 g/mol .
Scientific Research Applications
1. Corrosion Inhibition
(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol, identified as a pyridine derivative, has been explored as a corrosion inhibitor. For instance, (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-yl)methanol, a similar compound, was found effective as a corrosion inhibitor for mild steel in an acidic medium (Ma et al., 2017).
2. Catalysis in Organic Synthesis
This compound has also found utility in catalysis. For example, (2-pyridyl)phenyl methanol was shown to function as a hydrogen donor in the reduction of nitro aromatic compounds, indicating its role in facilitating certain organic reactions (Giomi et al., 2011).
3. Photocatalytic Water Reduction
In the field of photocatalysis, pyridine derivatives like (6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol are being studied for their potential in photocatalytic water reduction. This is exemplified by the research on complexes formed with pyridine-based ligands, showcasing their potential in catalytic activities related to environmental sustainability (Bachmann et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes .
Mode of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group can participate in various chemical reactions, potentially influencing the interaction of the compound with its targets .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been found to possess various biological activities, indicating that this compound may also have significant molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds .
properties
IUPAC Name |
[6-[4-(trifluoromethyl)phenyl]pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)10-6-4-9(5-7-10)12-3-1-2-11(8-18)17-12/h1-7,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFFJXITEYFNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647055 | |
| Record name | {6-[4-(Trifluoromethyl)phenyl]pyridin-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
648439-11-6 | |
| Record name | {6-[4-(Trifluoromethyl)phenyl]pyridin-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



